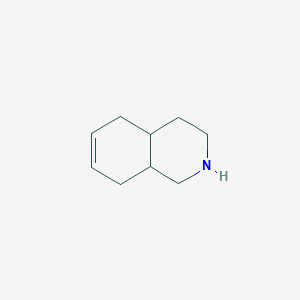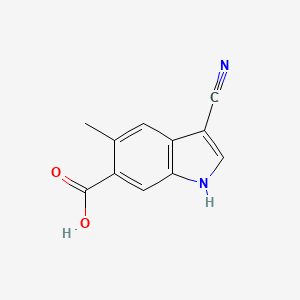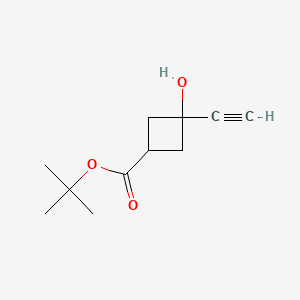
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate is an organic compound characterized by the presence of a tert-butyl ester group, an ethynyl group, and a hydroxycyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted esters or amides.
科学研究应用
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for functional groups.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the ethynyl group can participate in π-π interactions, and the ester group can undergo hydrolysis under physiological conditions .
相似化合物的比较
Similar Compounds
tert-Butyl (1s,3s)-3-hydroxycyclopentylcarbamate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
tert-Butyl (1s,3s)-3-aminocyclopentylcarbamate: Contains an amino group instead of a hydroxy group.
Uniqueness
Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds .
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
tert-butyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-5-11(13)6-8(7-11)9(12)14-10(2,3)4/h1,8,13H,6-7H2,2-4H3 |
InChI 键 |
RZILADIWQOXOSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)

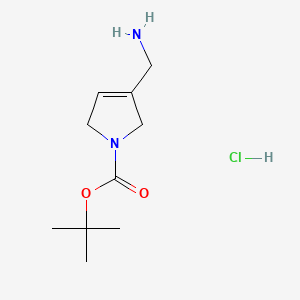
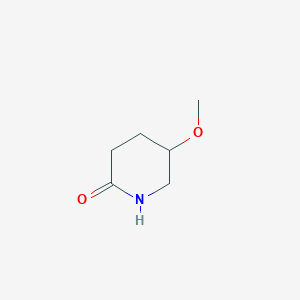
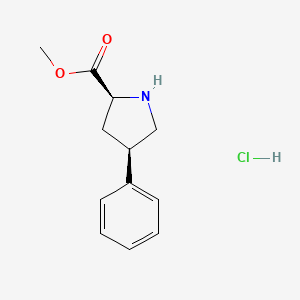
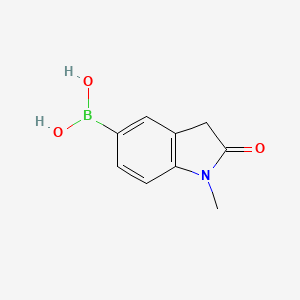
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

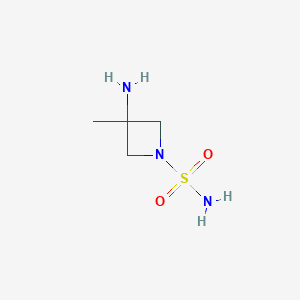
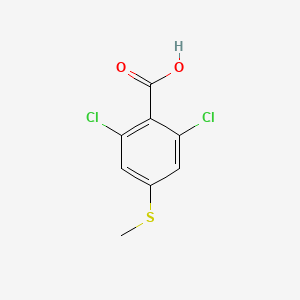
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
